(4-Fluoro-3-isopropylphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

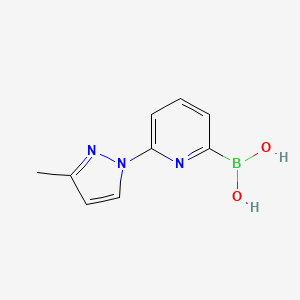

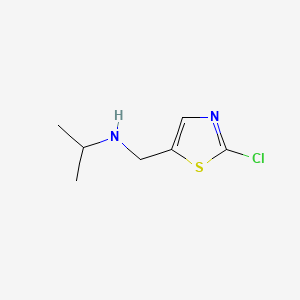

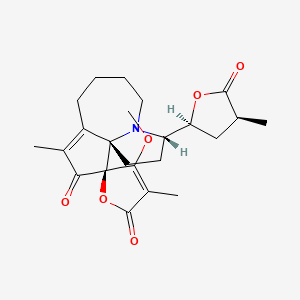

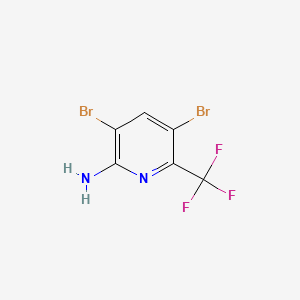

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringFC1=CC=C(CN)C=C1C(C)C . The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .Aplicaciones Científicas De Investigación

Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants

One notable application of derivatives related to (4-Fluoro-3-isopropylphenyl)methanamine is found in the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit potent antidepressant-like activity by selectively targeting ERK1/2 phosphorylation in signal transduction assays, demonstrating high selectivity and favorable drug-like properties. The lead structure, identified through comprehensive testing, showed promise as an antidepressant drug candidate due to its robust stimulation of ERK1/2 phosphorylation and significant efficacy in vivo, underlining the potential of such derivatives in treating depression (Sniecikowska et al., 2019).

Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes

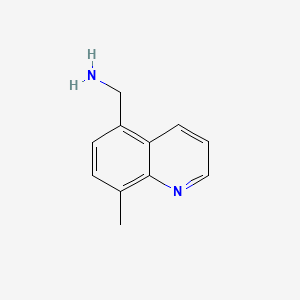

Another research direction involves the use of derivatives for catalyzing transfer hydrogenation reactions. Specifically, (4-Phenylquinazolin-2-yl)methanamine derivatives, synthesized from commercially available glycine, were used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions of up to 99% and high turnover frequency values. This highlights the utility of such derivatives in synthetic chemistry and catalysis, contributing to the development of efficient catalysts for hydrogenation reactions (Karabuğa et al., 2015).

Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate

In the field of analytical chemistry, derivatives of this compound were used to achieve chiral discrimination. The separation of enantiomers was conducted on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the potential of such derivatives in chiral separation techniques. This research provides insights into the mechanistic aspects of chiral discrimination, highlighting the role of weak hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that many bioactive aromatic compounds, including those containing similar structures, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s important to note that changes in biochemical pathways can have significant downstream effects, influencing various biological processes .

Result of Action

Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Fluoro-3-isopropylphenyl)methanamine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "(4-Fluoro-3-isopropylphenyl)acetic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Conversion of (4-Fluoro-3-isopropylphenyl)acetic acid to (4-Fluoro-3-isopropylphenyl)acetyl chloride by reaction with thionyl chloride in methanol.", "2. Reaction of (4-Fluoro-3-isopropylphenyl)acetyl chloride with ammonia in diethyl ether to form (4-Fluoro-3-isopropylphenyl)acetamide.", "3. Hydrolysis of (4-Fluoro-3-isopropylphenyl)acetamide using sodium hydroxide to form (4-Fluoro-3-isopropylphenyl)methanamine." ] } | |

| 1245808-00-7 | |

Fórmula molecular |

C10H15ClFN |

Peso molecular |

203.68 g/mol |

Nombre IUPAC |

(4-fluoro-3-propan-2-ylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)9-5-8(6-12)3-4-10(9)11;/h3-5,7H,6,12H2,1-2H3;1H |

Clave InChI |

ZAKQIRKZERRQFC-UHFFFAOYSA-N |

SMILES |

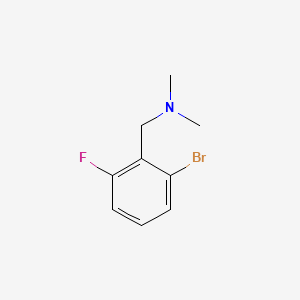

CC(C)C1=C(C=CC(=C1)CN)F |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)CN)F.Cl |

Sinónimos |

4-FLUORO-3-ISOPROPYL-BENZYLAMINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)